Quinestrol

Pharmacokinetics Half-life Sustained release

Quinestrol (CAS 152-43-2), also known as ethinylestradiol 3-cyclopentyl ether (EECPE), is a synthetic, steroidal estrogen belonging to the estrogen ether class. It functions as a prodrug of ethinyl estradiol (EE), possessing no intrinsic estrogenic activity of its own.

Molecular Formula C25H32O2
Molecular Weight 364.5 g/mol
CAS No. 152-43-2
Cat. No. B1678685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinestrol
CAS152-43-2
SynonymsQuinestrol;  Estrovis;  Quinestrolum;  Estrovister;  Plestrovis;  Eston;  Ethinyl;  Estradiol 3 Cyclopentyl Ether;  Ethinyl Estradiol 3-Cyclopentyl Ether;  Parke Davis Brand of Quinestrol ; Quinestrol; 
Molecular FormulaC25H32O2
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5CCCC5
InChIInChI=1S/C25H32O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,9,11,16,18,21-23,26H,4-8,10,12-15H2,2H3/t21-,22-,23+,24+,25+/m1/s1
InChIKeyPWZUUYSISTUNDW-VAFBSOEGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.57e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinestrol (CAS 152-43-2): A Lipophilic Oral Depot Estrogen Prodrug for Sustained-Release Research and Niche Therapeutic Applications


Quinestrol (CAS 152-43-2), also known as ethinylestradiol 3-cyclopentyl ether (EECPE), is a synthetic, steroidal estrogen belonging to the estrogen ether class. It functions as a prodrug of ethinyl estradiol (EE), possessing no intrinsic estrogenic activity of its own [1]. Following oral administration, quinestrol is absorbed via the lymphatic system, sequestered in adipose tissue, and gradually released before hepatic de-etherification to the active metabolite EE [1][2]. This unique pharmacokinetic profile confers a biological half-life exceeding 120 hours (>5 days), enabling once-weekly to once-monthly oral dosing — a property that fundamentally distinguishes it from daily-dosed estrogens such as ethinyl estradiol, mestranol, and estradiol valerate [1].

Why Ethinyl Estradiol or Mestranol Cannot Substitute for Quinestrol in Applications Requiring Sustained Estrogen Exposure


Quinestrol cannot be interchanged with ethinyl estradiol, mestranol, or other in-class estrogens because its pharmacological differentiation arises not from receptor-level potency but from its unique disposition as a lipophilic adipose depot. Unlike EE (half-life 7–36 hours) or mestranol (also a prodrug but with substantially shorter duration), quinestrol's 3-cyclopentyl ether modification confers approximately 100-fold higher lipophilicity (logP ~5.3–6.1 vs. ~3.6 for EE), enabling selective partitioning into body fat and slow release over weeks [1][2]. Critically, intact quinestrol is stored unaltered in adipose tissue and brain — a phenomenon not observed with EE — and this storage quantitatively correlates with prolonged estrogenic activity [1][3]. Direct substitution with EE would eliminate the sustained-release pharmacokinetics that define quinestrol's utility in once-monthly contraception, weekly menopausal hormone therapy, and single-dose rodent chemosterilization bait applications [1].

Quinestrol Quantitative Differentiation Guide: Head-to-Head Evidence Against Ethinyl Estradiol, Mestranol, and Estradiol Valerate


Terminal Half-Life: Quinestrol (>120 h) vs. Ethinyl Estradiol (7–36 h) — A 3.3- to 17-Fold Advantage Enabling Non-Daily Dosing

Quinestrol exhibits a terminal biological half-life of more than 120 hours (>5 days) due to enhanced lipophilicity and adipose tissue storage [1]. In contrast, its active metabolite ethinyl estradiol (EE) has a reported terminal half-life of only 7–36 hours [2]. This represents at minimum a 3.3-fold and up to a 17-fold longer elimination half-life for quinestrol. The extended residence time is a direct consequence of the 3-cyclopentyl ether modification, which is absent in EE, mestranol (3-methyl ether), and estradiol valerate (17β-valerate ester). Because of this prolonged half-life, quinestrol is reported to be two to three times as potent as EE on a per-dose basis when cumulative estrogenic exposure is considered [1].

Pharmacokinetics Half-life Sustained release Dosing interval

Lipophilicity (logP): Quinestrol (5.3–6.1) vs. Ethinyl Estradiol (~3.6) — Approximately 100-Fold Higher Partition Coefficient Driving Adipose Sequestration

Quinestrol's experimental and calculated logP values range from 5.3 (ALogP) to 6.13 (SIELC HPLC-derived), with XLogP reported as 5.83 [1][2]. By comparison, ethinyl estradiol has a measured logP of 3.67 and a calculated cLogP of 3.61 [3][4]. This approximately 2-log-unit differential translates to roughly 100-fold greater lipophilicity for quinestrol. The elevated logP is directly attributable to the 3-cyclopentyl ether substituent; mestranol (3-methyl ether of EE) lacks this bulky hydrophobic modification and consequently does not exhibit comparable adipose depot formation. The logP difference mechanistically explains quinestrol's unique ability to partition into and be stored within adipose tissue.

Lipophilicity logP Adipose partitioning Physicochemical properties

Duration of Estrogenic Effect In Vivo: Quinestrol (9.6 Days Vaginal Cornification) vs. Parent EE (0.5–2 Days) — A 5- to 19-Fold Prolongation in the Spayed Rat Model

In a direct head-to-head study comparing the 3-cyclopentyl ethers (CPEs) of four estrogens with their parent steroids in spayed rats, quinestrol (3-cyclopentyloxy-17α-ethinyl-1,3,5(10)-estratrien-17-ol) induced a mean vaginal cornification duration of 9.6 days following a single oral dose, while the parent compounds (non-etherified estrogens) showed only short-lasting vaginal cornification averaging 0.5–2 days [1]. Other CPEs tested in the same study showed shorter durations: 3-cyclopentyloxy-17α-methyl-E2 (ME-CPE) at 5.3 days, and 3-cyclopentyloxy-E2 (E2-CPE) at 3.7 days. Quinestradol (a 16α,17β-diol CPE) showed no prolonged effect. The study further demonstrated that the rank order of prolonged activity (quinestrol > ME-CPE > E2-CPE > quinestradol) quantitatively paralleled the degree of storage of each CPE in body fat [1].

Vaginotropic activity Duration of action In vivo potency Rat model

Tissue Storage Specificity: Intact Quinestrol (EECPE) Stored in Brain and Adipose Tissue; Ethinyl Estradiol Not Detectable After 24–72 Hours

A direct comparative study investigated the storage of estrogenic substances in brains and body fat of rats 24 and 72 hours after a single oral administration of 2 mg of either ethinylestradiol (EE) or its 3-cyclopentyl ether (EECPE, quinestrol). Uterotrophic bioassay of brain extracts detected estrogenic activity corresponding to 2.3 μg and 0.5 μg of EECPE standard at 24 and 72 hours post-dose, respectively, and thin-layer chromatography confirmed the stored material as unaltered EECPE [1]. In contrast, neither bioassay nor TLC detected any estrogenic substances in brains or body fat of rats treated with the same dose of EE [1]. This demonstrates that EECPE, but not EE, is stored intact in brain and body fat, and that such storage is the mechanistic basis for the enhanced and prolonged anti-gonadotrophic and uterotrophic potency of the etherified steroid [1]. A separate physiological disposition study using ³H-quinestrol confirmed that radioactivity was highest in fat tissues, with detectable levels persisting in monkey fat tissue 21 days after a single oral dose [2].

Tissue distribution Adipose storage Brain deposition Prodrug stability

Intrinsic Estrogenic Activity: Quinestrol REP 0.37% vs. Mestranol REP 1.3–8.2% — Both Are Prodrugs, But Quinestrol Exhibits Lower Residual Receptor Activation Before Metabolic Conversion

Quinestrol is a prodrug of ethinyl estradiol (EE) with no intrinsic estrogenic activity of its own prior to metabolic de-etherification [1]. In vitro relative estrogenic potency (REP) data, determined via β-galactosidase and GFP reporter assays in yeast expressing human ERα, show that quinestrol (EE 3-cyclopentyl ether) has a REP of only 0.37% relative to estradiol (set at 100%), compared with 1.3–8.2% for mestranol (EE 3-methyl ether) and 17–150% for ethinyl estradiol itself [2]. This indicates that the 3-cyclopentyl ether group of quinestrol confers greater metabolic stability and lower intrinsic receptor activation than the 3-methyl ether of mestranol. The GtoPdb (IUPHAR/BPS) pharmacology database notes that publicly available affinity data for quinestrol at its proposed molecular target could not be found, consistent with its status as a pharmacologically inactive prodrug [3].

Relative estrogenic potency Prodrug activation Receptor binding In vitro pharmacology

Oral Potency Profile: Quinestrol Requires Higher Milligrams Per Effect Than EE But Achieves Therapeutic Equivalence Through Prolonged Duration — ETD 300 μg vs. 200 μg for EE

A comprehensive compilation of oral estrogen potencies, collated from multiple clinical sources, provides direct quantitative comparison across several therapeutic endpoints [1]. For the estrogen threshold dose (ETD, the dose producing detectable vaginal cornification), quinestrol requires 300 μg versus 200 μg for EE — indicating that EE is approximately 1.5-fold more potent on a per-microgram basis for this endpoint. However, the estrogen potency dose (EPD) over a 14-day period is 2.0–4.0 mg for quinestrol versus 1.0–2.0 mg for EE, and the ovulation inhibition dose (OID) is 25–50 μg/day for quinestrol versus 20–40 μg/day for EE [1]. These per-milligram potency differences are modest (roughly 1.5–2 fold in favor of EE) and are more than compensated for by quinestrol's dosing interval advantage: EE requires daily administration, whereas quinestrol is effective at once-weekly to once-monthly intervals [2], making the cumulative monthly estrogen exposure with quinestrol substantially lower in some regimens.

Oral potency Estrogen threshold dose Therapeutic equivalence Dose comparison

Quinestrol Best-Fit Application Scenarios: Evidence-Driven Use Cases for Procurement Decision-Making


Once-Monthly Oral Contraceptive Formulation Research and Development

Quinestrol's >120-hour half-life and adipose depot mechanism directly enable once-monthly oral contraceptive regimens, as demonstrated in clinical studies combining 2.0–3.0 mg quinestrol with a progestin (quingestanol acetate, norgestrel, or levonorgestrel) administered every 28 days [1][2]. This dosing paradigm is impossible with ethinyl estradiol (half-life 7–36 hours, requiring daily dosing) or mestranol. Researchers developing long-acting oral contraceptive formulations should select quinestrol specifically when the target product profile requires non-daily oral administration and sustained estrogen exposure from a single dose [1].

Rodent Pest Control via Single-Dose Chemosterilant Bait Formulations

Quinestrol (designated W-3566 in early wildlife management literature) has been directly compared with mestranol as a potential rodent chemosterilant. Single oral doses of quinestrol showed more prolonged and intense estrogenic activity than similar doses of mestranol, making it the preferred choice for bait applications where repetitive dosing is logistically impractical [1]. Quinestrol's adipose storage property — with detectable tissue levels persisting 21 days post-dose in primates — provides the sustained anti-fertility effect required for field rodent population control [2][3]. The EP-1 combination (quinestrol + levonorgestrel) at 50 ppm in bait has demonstrated efficacy in multiple wild rodent species [4]. For pest control research and product development, quinestrol's prolonged single-dose activity is the critical selection criterion over shorter-acting estrogens.

Menopausal Hormone Therapy Requiring Once-Weekly Dosing for Improved Adherence

Quinestrol was marketed as Estrovis for menopausal hormone therapy with a once-weekly oral dosing schedule (0.1–0.2 mg weekly), offering a significant adherence advantage over daily oral estrogens [1]. A clinical study demonstrated that quinestrol 50 μg daily caused a significant rise in hepatic transcortin synthesis (P < 0.01), confirming systemic estrogenic activity at low doses [2]. For researchers investigating adherence-optimized hormone replacement regimens or studying the metabolic consequences of sustained vs. pulsatile estrogen exposure, quinestrol provides a pharmacological tool that cannot be replicated by daily-dosed ethinyl estradiol or estradiol valerate [1].

Experimental Model for Studying Sustained Estrogen Receptor Activation and Adipose-Mediated Drug Delivery

Quinestrol's unique property of being stored intact (unaltered) in adipose tissue and brain — while its active metabolite EE is not — makes it a valuable research tool for investigating adipose tissue as a drug depot and for studying the pharmacodynamic consequences of continuous vs. intermittent estrogen receptor activation [1]. The quantitative demonstration that brain EECPE levels decline from 2.3 μg equivalents at 24 hours to 0.5 μg at 72 hours post-dose provides a measurable release kinetic profile suitable for pharmacokinetic-pharmacodynamic modeling [1]. This application scenario is uniquely served by quinestrol and cannot be addressed with other estrogen ethers or esters that lack comparable adipose sequestration properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.